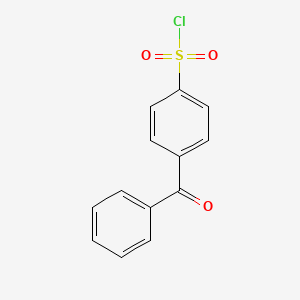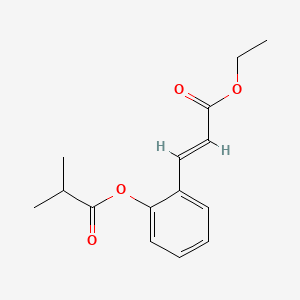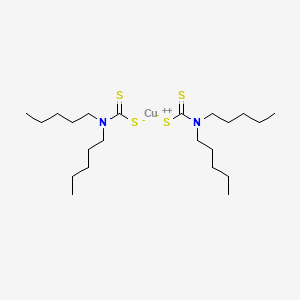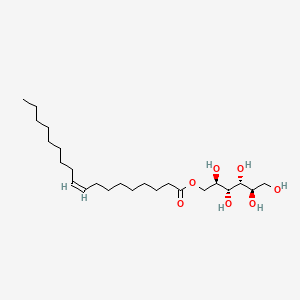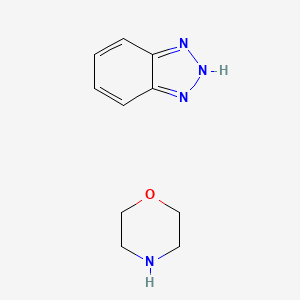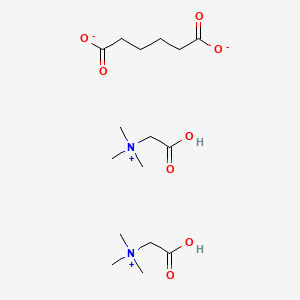
Bis((carboxymethyl)trimethylammonium) adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((carboxymethyl)trimethylammonium) adipate is a chemical compound with the molecular formula C16H32N2O8 and a molecular weight of 380.43388 g/mol It is known for its unique structure, which includes two carboxymethyl groups and a trimethylammonium group attached to an adipate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis((carboxymethyl)trimethylammonium) adipate typically involves the reaction of trimethylamine with adipic acid in the presence of a carboxymethylating agent. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Bis((carboxymethyl)trimethylammonium) adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Bis((carboxymethyl)trimethylammonium) adipate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of bis((carboxymethyl)trimethylammonium) adipate involves its interaction with molecular targets and pathways. The compound’s trimethylammonium group can interact with negatively charged biomolecules, affecting their structure and function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis((carboxymethyl)dimethylammonium) succinate
- Bis((carboxymethyl)ethylammonium) glutarate
- Bis((carboxymethyl)propylammonium) malonate
Uniqueness
Bis((carboxymethyl)trimethylammonium) adipate is unique due to its specific structure, which includes a trimethylammonium group and an adipate backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Eigenschaften
CAS-Nummer |
89713-95-1 |
|---|---|
Molekularformel |
C16H32N2O8 |
Molekulargewicht |
380.43 g/mol |
IUPAC-Name |
carboxymethyl(trimethyl)azanium;hexanedioate |
InChI |
InChI=1S/C6H10O4.2C5H11NO2/c7-5(8)3-1-2-4-6(9)10;2*1-6(2,3)4-5(7)8/h1-4H2,(H,7,8)(H,9,10);2*4H2,1-3H3 |
InChI-Schlüssel |
YHWGCHQULBISHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.C(CCC(=O)[O-])CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


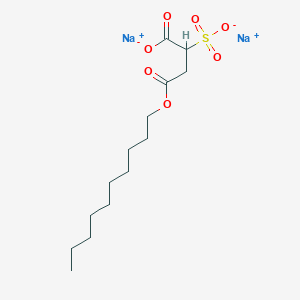
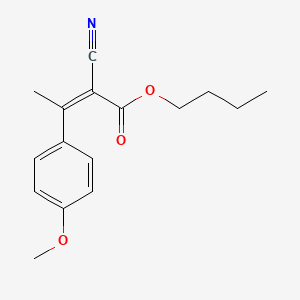
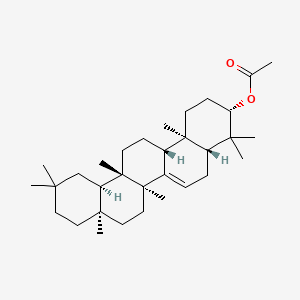
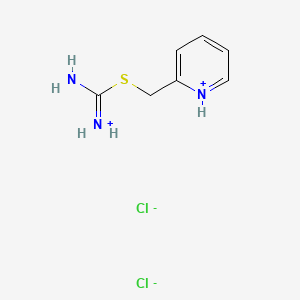
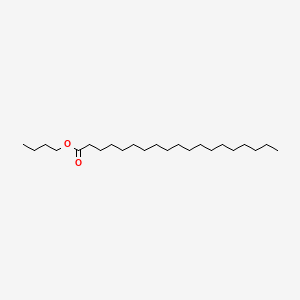
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
